molecular formula C27H28N4O2S B11961935 4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11961935
M. Wt: 472.6 g/mol
InChI Key: WUBQVEQMKAFFSK-OGLMXYFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzyloxy Group: This step involves the reaction of the triazole intermediate with benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Schiff Base: The final step involves the condensation of the triazole derivative with 4-(tert-butyl)benzaldehyde under acidic conditions to form the Schiff base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.

    Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine.

    Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It can be studied for its interactions with biological macromolecules and its effects on cellular processes.

Medicine

The compound may have potential therapeutic applications, particularly in the development of new drugs. Its structure suggests it could interact with specific biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The Schiff base can interact with nucleophilic sites in proteins, potentially inhibiting their function. The triazole ring may also interact with metal ions, affecting enzymatic activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-({(E)-[4-(Benzyloxy)phenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-({(E)-[4-(Methoxyphenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The presence of both benzyloxy and methoxy groups in 4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol makes it unique compared to its analogs. These groups can significantly influence the compound’s reactivity and interactions with biological targets, potentially enhancing its bioactivity and specificity.

Properties

Molecular Formula

C27H28N4O2S

Molecular Weight

472.6 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C27H28N4O2S/c1-27(2,3)22-13-11-21(12-14-22)25-29-30-26(34)31(25)28-17-20-10-15-23(24(16-20)32-4)33-18-19-8-6-5-7-9-19/h5-17H,18H2,1-4H3,(H,30,34)/b28-17+

InChI Key

WUBQVEQMKAFFSK-OGLMXYFKSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.